2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
This compound features a benzothiazole core substituted with a nitro group at position 6, an acetamide linker, and dual N-substituents: a pyridin-2-ylmethyl group and a 4-fluorophenyl moiety. The nitro group enhances electron-withdrawing properties, while the pyridine and fluorophenyl groups contribute to lipophilicity and target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3S/c22-15-6-4-14(5-7-15)11-20(27)25(13-16-3-1-2-10-23-16)21-24-18-9-8-17(26(28)29)12-19(18)30-21/h1-10,12H,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIZJYFRPRELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The compound features several functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H15FN4O3S2 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 899947-53-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
- Nitration : The thiazole intermediate is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position.
- Thioether Formation : The nitrated thiazole is reacted with 4-fluorothiophenol in the presence of a base to form the thioether linkage.
- Acetylation : Finally, acetylation using acetic anhydride yields the desired product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant cytotoxicity against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells .
- Antimicrobial Activity : The presence of the nitro group and thiazole ring enhances the antimicrobial properties of the compound. In vitro studies have indicated that related thiazole derivatives possess effective antimicrobial activity against various pathogens .
- Neuroprotective Effects : The unique combination of functional groups in this compound suggests potential neuroprotective applications, particularly in models of neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation, suggesting that this compound may act through similar pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole derivatives on A-549 and MCF-7 cell lines, reporting IC50 values indicating significant inhibition at micromolar concentrations .
- Antimicrobial Testing : Another investigation tested several thiazole derivatives against common bacterial strains, revealing promising antimicrobial efficacy comparable to established antibiotics .
- Neuroprotective Evaluation : Research focusing on neuroprotective properties demonstrated that certain thiazole derivatives could significantly reduce neuronal injury in models of ischemia/reperfusion injury .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects.
Anticancer Properties
Several studies have demonstrated the compound's efficacy against different cancer cell lines. The following table summarizes key findings:
These studies indicate that the compound induces apoptosis in lung cancer cells, causes cell cycle arrest in breast cancer cells, and inhibits critical enzymes in cervical cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity, making it a candidate for further research in infectious disease treatment. Its unique structural components enhance its reactivity against microbial targets.
Case Studies
- A549 Cell Line Study : In vitro studies involving the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
- HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group on the benzo[d]thiazole ring undergoes reduction under catalytic hydrogenation or metal-acid conditions, forming an amine derivative.
This reactivity is critical for modifying biological activity, as reduced amines often exhibit enhanced target-binding affinity .
Nucleophilic Substitution at Fluorophenyl Group
The 4-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions.
Replacement of fluorine improves metabolic stability in pharmacological contexts .
Amide Hydrolysis and Functionalization
The acetamide linker undergoes hydrolysis or coupling reactions, enabling structural diversification.
Hydrolysis products serve as intermediates for synthesizing analogs with modified pharmacokinetics .
Thiazole Ring Reactivity
The benzo[d]thiazole core participates in electrophilic substitutions and cross-coupling reactions.
Electrophilic modifications are valuable for tuning electronic properties .
Pyridinylmethyl Group Interactions
The pyridin-2-ylmethyl substituent engages in coordination chemistry and alkylation reactions.
Coordination complexes are explored for antimicrobial and anticancer applications .
Oxidation of Thioether Linkages
While not directly present in the parent compound, synthetic intermediates with thioethers can be oxidized.
| Reagents/Conditions | Product | Key Observations |
|---|---|---|
| H₂O₂ in acetic acid | Sulfone derivatives | Complete oxidation within 2 hours; improves thermal stability . |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
Table 1: Structural Features of Analogs
Key Observations :
- The nitrobenzothiazole core is shared with compounds 4a and 4o, but the acetamide substituents differ significantly. For example, 4o replaces the pyridin-2-ylmethyl group with a dihydroisoquinoline moiety, likely altering its binding affinity .
- GSK1570606A () shares the 4-fluorophenyl and pyridine groups but uses a simpler thiazole core, reducing molecular weight by ~128 g/mol compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s predicted IR and NMR profiles align with nitrobenzothiazole derivatives, though the pyridin-2-ylmethyl group may introduce unique δ 8.5–9.0 shifts for aromatic protons .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with substitution and condensation steps. Key intermediates include nitrobenzo[d]thiazole and fluorophenyl precursors. Optimization strategies include:
- Substitution Reactions : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance nucleophilic displacement .
- Reduction Steps : Employ iron powder in acidic conditions for nitro group reduction, ensuring controlled pH to avoid side products .
- Condensation : Activate carboxyl groups with condensing agents (e.g., DCC) and maintain temperatures between 60–80°C for amide bond formation .
- Purification : Utilize column chromatography with silica gel and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming structural integrity?
Answer:
Post-synthesis characterization employs:
| Analytical Technique | Purpose | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity | : δ 8.2–8.5 (aromatic H), δ 4.5–5.0 (CH₂) |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation | Molecular ion peak [M+H] at m/z 454.3 |
| IR Spectroscopy | Identify functional groups (e.g., C=O, NO₂) | Peaks at 1680 cm (amide C=O), 1520 cm (NO₂) |
| TLC | Monitor reaction progress and purity | Rf = 0.4–0.6 in 1:1 ethyl acetate/hexane |
Advanced: How do electronic effects of the 4-fluorophenyl and nitro groups influence the compound’s reactivity in substitution or condensation reactions?
Answer:
The 4-fluorophenyl group enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic aromatic substitution. The nitro group stabilizes intermediates through resonance, directing regioselectivity in reactions. Computational studies (e.g., DFT) reveal reduced electron density at the benzylic carbon, increasing susceptibility to nucleophilic attack . Experimental validation includes comparing reaction rates with non-fluorinated analogs, showing 30% faster kinetics in fluorinated derivatives .
Advanced: What strategies resolve contradictions in biological activity data across assays for this compound?
Answer:
Discrepancies in activity data (e.g., IC₅₀ variations) require:
- Orthogonal Assays : Compare results from enzymatic inhibition (in vitro) and cell-based assays (in vivo) to distinguish target-specific effects from off-target interactions .
- Structural Analysis : X-ray crystallography or NOESY NMR to confirm binding conformations and rule out aggregation artifacts .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability across assays .
Advanced: What are key considerations in designing SAR studies for this compound?
Answer:
SAR studies should focus on:
- Substituent Modification : Replace the nitro group with sulfonamide or cyano groups to assess potency changes .
- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide structural optimization .
Advanced: How can conflicting data on metabolic stability be addressed?
Answer:
- In Vitro/In Vivo Correlation : Use liver microsomes (human vs. rodent) to identify species-specific metabolism .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated byproducts .
- Structural Hardening : Introduce methyl groups at metabolically labile sites (e.g., para to the acetamide) to block oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
